Cas no 1221824-21-0 (Dibenzyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzyl-amine)

Dibenzyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzyl-amine Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanamine, N,N-bis(phenylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- SCHEMBL12031512
- CS-0175619
- MFCD20527102
- 941-005-6
- 1221824-21-0
- dibenzyl({[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine
- Dibenzyl-(4-(4,4,5,5-tetramethyl-(1,3,2)dioxaborolan-2-yl)-benzyl)-amine
- DB-172851
- AS-2482
- Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]amine
- Dibenzyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylamine
- n,n-Dibenzyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
- AKOS016339793
- N-benzyl-1-phenyl-N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]methanamine
- Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine
- Dibenzyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzyl-amine
-
- MDL: MFCD20527102
- Inchi: InChI=1S/C27H32BNO2/c1-26(2)27(3,4)31-28(30-26)25-17-15-24(16-18-25)21-29(19-22-11-7-5-8-12-22)20-23-13-9-6-10-14-23/h5-18H,19-21H2,1-4H3
- InChI Key: HHXLGAOQEJSMFE-UHFFFAOYSA-N
- SMILES: B1(OC(C(O1)(C)C)(C)C)c2ccc(cc2)CN(Cc3ccccc3)Cc4ccccc4
Computed Properties
- Exact Mass: 413.2526094Da
- Monoisotopic Mass: 413.2526094Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 31
- Rotatable Bond Count: 7
- Complexity: 509
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 21.7Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 509.5±38.0 °C at 760 mmHg
- Flash Point: 261.9±26.8 °C
- Vapor Pressure: 0.0±1.3 mmHg at 25°C
Dibenzyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzyl-amine Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at room temperature
Dibenzyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzyl-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-63046922-1.0g |
dibenzyl({[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine |
1221824-21-0 | 95% | 1.0g |
$0.0 | 2023-01-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1246289-5g |
n,n-Dibenzyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
1221824-21-0 | 95% | 5g |
¥6912.00 | 2024-08-09 | |
abcr | AB337048-5 g |
Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]amine; . |
1221824-21-0 | 5g |
€477.20 | 2023-04-26 | ||
Chemenu | CM555927-5g |
n,n-Dibenzyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine |
1221824-21-0 | 95%+ | 5g |
$292 | 2022-11-27 | |
Key Organics Ltd | AS-2482-1MG |
Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine |
1221824-21-0 | >95% | 1mg |
£37.00 | 2025-02-08 | |
Key Organics Ltd | AS-2482-0.5G |
Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine |
1221824-21-0 | >95% | 0.5g |
£57.00 | 2025-02-08 | |
Key Organics Ltd | AS-2482-20MG |
Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine |
1221824-21-0 | >95% | 0mg |
£76.00 | 2023-04-18 | |
TRC | D423078-500mg |
Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine |
1221824-21-0 | 500mg |
$ 115.00 | 2022-06-05 | ||
abcr | AB337048-500 mg |
Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]amine; . |
1221824-21-0 | 500mg |
€135.30 | 2023-04-26 | ||
TRC | D423078-50mg |
Dibenzyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine |
1221824-21-0 | 50mg |
$ 50.00 | 2022-06-05 |
Dibenzyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzyl-amine Related Literature
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Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
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Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
Additional information on Dibenzyl-4-(4,4,5,5-tetramethyl-1,3,2dioxaborolan-2-yl)-benzyl-amine
Comprehensive Overview of Dibenzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzyl-amine (CAS No. 1221824-21-0)
Dibenzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzyl-amine (CAS No. 1221824-21-0) is a boronic ester derivative with significant applications in organic synthesis, pharmaceutical research, and material science. This compound belongs to the class of arylboronic esters, which are widely utilized in Suzuki-Miyaura cross-coupling reactions—a cornerstone of modern synthetic chemistry. Its unique structure, featuring a dioxaborolane ring and dibenzylamine moiety, makes it a versatile intermediate for constructing complex molecules.
The growing interest in boron-containing compounds stems from their pivotal role in drug discovery, particularly in the development of protease inhibitors and kinase-targeted therapies. Researchers frequently search for "boronic acid derivatives in drug design" or "applications of Suzuki coupling reagents," reflecting the demand for specialized building blocks like CAS No. 1221824-21-0. Its stability under physiological conditions further enhances its utility in bioconjugation and prodrug synthesis.
From a synthetic perspective, Dibenzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzyl-amine offers advantages such as air stability and compatibility with diverse reaction conditions. These properties address common laboratory challenges like "handling sensitive boronic acids"—a frequent query among chemists. The compound’s lipophilic character also facilitates its use in cell-permeable probes for biochemical studies, aligning with trends in targeted imaging agents.
In material science, this boronic ester finds niche applications in polymer functionalization and supramolecular assembly. Searches for "boron-based smart materials" highlight the intersection of organic chemistry with advanced technologies. The dioxaborolane group’s ability to form dynamic covalent bonds enables the design of self-healing polymers—a hot topic in sustainable material research.
Quality control of CAS No. 1221824-21-0 typically involves HPLC purity analysis and NMR spectroscopy, ensuring reproducibility for critical applications. As the pharmaceutical industry increasingly adopts "continuous flow chemistry," compounds like this gain attention for their compatibility with high-throughput synthesis platforms. Its modular reactivity further supports fragment-based drug discovery strategies.
Environmental considerations are also shaping the discourse around such reagents. The compound’s low toxicity profile (compared to heavy metal catalysts) resonates with green chemistry initiatives. Queries like "eco-friendly coupling reagents" underscore the shift toward sustainable methodologies, where boronic esters play a vital role.
In conclusion, Dibenzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzyl-amine exemplifies the convergence of synthetic utility and interdisciplinary innovation. Its relevance spans from small-molecule therapeutics to functional materials, addressing both fundamental research needs and industrial-scale challenges. As interest in precision synthesis grows, this compound remains a valuable asset for chemists navigating the evolving landscape of molecular design.
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